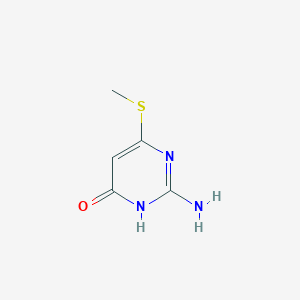
5-Undecanone, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Undecanone, 3-methyl-: is an organic compound with the molecular formula C12H24O It is a type of ketone, characterized by a carbonyl group (C=O) bonded to two carbon atoms3-methyl-5-undecanone and is part of the broader class of methyl ketones. It is a colorless liquid with a distinctive odor and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Undecanone, 3-methyl- typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of an appropriate aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of 5-Undecanone, 3-methyl- may involve more scalable processes such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of catalysts and optimized reaction parameters is crucial in industrial settings to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Undecanone, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Undecanone, 3-methyl- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. It can act as a substrate for various enzymatic reactions, providing insights into enzyme specificity and activity.
Medicine: While not a common pharmaceutical agent, 5-Undecanone, 3-methyl- can be used in medicinal chemistry research to develop new therapeutic agents. Its structural properties make it a candidate for drug design and development studies.
Industry: In the industrial sector, 5-Undecanone, 3-methyl- is used in the manufacture of fragrances and flavors. Its distinctive odor makes it valuable in the formulation of perfumes and other scented products.
Wirkmechanismus
The mechanism of action of 5-Undecanone, 3-methyl- involves its interaction with various molecular targets. As a ketone, it can participate in keto-enol tautomerization, which affects its reactivity and interactions with other molecules. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Undecanone: Another methyl ketone with a similar structure but different positional isomerism.
3-Methylundecane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.
4-Heptanone: A shorter-chain ketone with similar chemical properties.
Uniqueness: 5-Undecanone, 3-methyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its position of the methyl group and the length of the carbon chain influence its reactivity and applications. Compared to other similar compounds, it offers a balance of volatility and stability, making it suitable for various industrial and research applications.
Eigenschaften
CAS-Nummer |
6064-30-8 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
3-methylundecan-5-one |
InChI |
InChI=1S/C12H24O/c1-4-6-7-8-9-12(13)10-11(3)5-2/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
OTDMVHVBSLMOBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



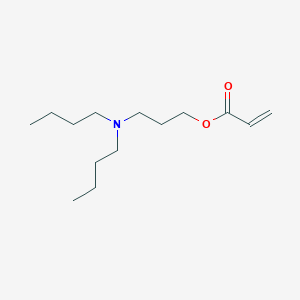
![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)


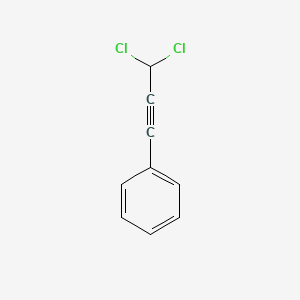
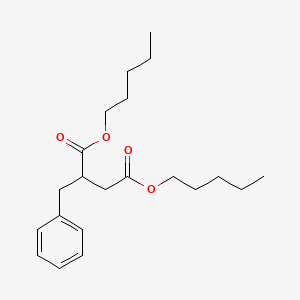



![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)
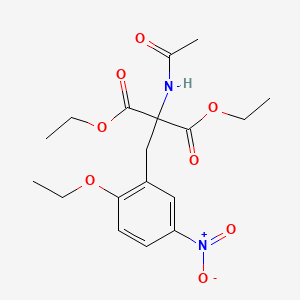
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
